molecular formula C3F6O2 B8509434 2,2,4,4,5,5-Hexafluoro-1,3-dioxolane CAS No. 21297-65-4

2,2,4,4,5,5-Hexafluoro-1,3-dioxolane

Cat. No. B8509434
Key on ui cas rn: 21297-65-4
M. Wt: 182.02 g/mol
InChI Key: KGLNKLTXFWKSLA-UHFFFAOYSA-N
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Patent
US05225576

Procedure details

Into a multineck glass reactor equipped with: magnetic entrainment mechanical stirrer, reflux cooler, thermocouple, inner plunging pipes for introducing the reagents, and maintained at a temperature of -80° C., there were simultaneously fed-after having introduced 75 ml of FC 75-0.5 l of bis(fluoroxy)difluoromethane at a flowrate of 0.3 l/h diluted with N2 (0.5 l/h) and 5.0 g of tetrafluoroethylene (3.0 g/h).
Name
bis(fluoroxy)difluoromethane
Quantity
37.75 (± 37.25) L
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[O:2][C:3]([O:6]F)([F:5])[F:4].[F:8][C:9]([F:13])=[C:10]([F:12])[F:11]>N#N>[F:4][C:3]1([F:5])[O:6][C:9]([F:13])([F:8])[C:10]([F:12])([F:11])[O:2]1

Inputs

Step One
Name
bis(fluoroxy)difluoromethane
Quantity
37.75 (± 37.25) L
Type
reactant
Smiles
FOC(F)(F)OF
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
FC(=C(F)F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a multineck glass reactor equipped with: magnetic entrainment mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux cooler
ADDITION
Type
ADDITION
Details
thermocouple, inner plunging pipes for introducing the reagents

Outcomes

Product
Name
Type
Smiles
FC1(OC(C(O1)(F)F)(F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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